molecular formula C20H13F4NO3S B2601513 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide CAS No. 339104-92-6

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide

Cat. No.: B2601513
CAS No.: 339104-92-6
M. Wt: 423.38
InChI Key: QFLJAKFTRCXLOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, “4-(trifluoromethyl)aniline” has been used in the synthesis of "4-(trialkylmethyl)aniline" . Additionally, “2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)” is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has been reported. It has a molecular formula of CHFNO, an average mass of 205.109 Da, and a monoisotopic mass of 205.015076 Da .

Scientific Research Applications

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, including those with structures related to 4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide, are significant due to their persistence and potential toxic effects. A comprehensive review by Liu and Avendaño (2013) on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and effects of these compounds. Their research indicates that certain polyfluoroalkyl chemicals can degrade into perfluoroalkyl acids (PFAs) under environmental conditions, raising concerns due to PFAs' toxic profiles and regulatory implications. This study underscores the importance of understanding the biodegradability and environmental transformation of these substances (Liu & Avendaño, 2013).

Synthetic Methods

On the synthesis front, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the synthesis pathways of fluorinated benzamides. Their work addresses the challenges in synthesizing fluorinated compounds, highlighting the need for cost-effective and environmentally friendly methods in the production of fluorinated pharmaceuticals and materials. This research contributes to the broader field of fluorinated compound synthesis, providing insights into the complexities and innovations required in chemical manufacturing (Qiu et al., 2009).

Ecotoxicology and Environmental Safety

The critical review by Henry et al. (2018) on the application of polymers of low concern (PLC) criteria to fluoropolymers, including compounds structurally related to this compound, emphasizes the distinct environmental behavior of fluoropolymers. They argue that fluoropolymers, due to their high molecular weight and stability, do not pose the same risks as other PFAS compounds, suggesting a need for differentiated regulatory approaches based on scientific evidence (Henry et al., 2018).

Properties

IUPAC Name

4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO3S/c21-15-6-4-13(5-7-15)19(26)25-16-8-10-17(11-9-16)29(27,28)18-3-1-2-14(12-18)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJAKFTRCXLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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